4-[(2-Methylphenyl)methylsulfanyl]quinazoline
Overview
Description
4-[(2-Methylphenyl)methylsulfanyl]quinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds containing a fused benzene and pyrimidine ring system. This specific compound features a 2-methylphenyl group attached via a sulfanyl (thioether) linkage to the quinazoline core. The presence of the sulfanyl group and the 2-methylphenyl substituent imparts unique chemical properties and potential biological activities to the molecule.
Mechanism of Action
Target of Action
The primary targets of 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives, a class to which this compound belongs, have been known to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
The exact mode of action of 4-((2-Methylbenzyl)thio)quinazoline It’s worth noting that quinazoline derivatives have been found to inhibit the migration and colony formation of certain cancer cells . They can induce apoptosis in these cells by increasing the expression of pro-apoptotic proteins and down-regulating anti-apoptotic proteins .
Biochemical Pathways
The specific biochemical pathways affected by 4-((2-Methylbenzyl)thio)quinazoline Quinazoline derivatives have been found to bind tightly to the active pocket of egfr (epidermal growth factor receptor), a protein involved in cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((2-Methylbenzyl)thio)quinazoline The adme data of similar quinazoline derivatives have been predicted and studied .
Result of Action
The molecular and cellular effects of 4-((2-Methylbenzyl)thio)quinazoline Similar quinazoline derivatives have been found to exhibit potent anti-proliferative activity against various human cancer cell lines .
Biochemical Analysis
Biochemical Properties
4-((2-Methylbenzyl)thio)quinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 4-((2-Methylbenzyl)thio)quinazoline can bind to specific proteins, altering their function and stability .
Cellular Effects
The effects of 4-((2-Methylbenzyl)thio)quinazoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways that lead to cell death. Moreover, 4-((2-Methylbenzyl)thio)quinazoline can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, 4-((2-Methylbenzyl)thio)quinazoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling and regulation .
Temporal Effects in Laboratory Settings
The effects of 4-((2-Methylbenzyl)thio)quinazoline can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Long-term exposure to 4-((2-Methylbenzyl)thio)quinazoline has been associated with sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 4-((2-Methylbenzyl)thio)quinazoline vary with different dosages in animal models. At low doses, the compound has been shown to have therapeutic effects, such as inhibiting tumor growth. At high doses, it can exhibit toxic or adverse effects, including damage to normal tissues and organs. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
4-((2-Methylbenzyl)thio)quinazoline is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound can inhibit enzymes involved in the metabolism of nucleotides, leading to changes in nucleotide levels within the cell. These changes can impact cellular processes such as DNA replication and repair .
Transport and Distribution
Within cells and tissues, 4-((2-Methylbenzyl)thio)quinazoline is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. For instance, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression .
Subcellular Localization
The subcellular localization of 4-((2-Methylbenzyl)thio)quinazoline is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 4-[(2-Methylphenyl)methylsulfanyl]quinazoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving formamide or other suitable reagents.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the 2-Methylphenyl Group: The final step involves the alkylation of the sulfanyl group with 2-methylbenzyl halides under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
4-[(2-Methylphenyl)methylsulfanyl]quinazoline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline core can be reduced to dihydroquinazoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-Methylphenyl)methylsulfanyl]quinazoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
4-[(2-Methylphenyl)methylsulfanyl]quinazoline can be compared with other similar compounds, such as:
4-[(4-Methylphenyl)sulfanyl]-2-(methylsulfanyl)quinazoline: This compound has a similar structure but with different substituents, leading to variations in chemical and biological properties.
4-Methylsulfanyl-2-phenyl-quinazoline:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-12-6-2-3-7-13(12)10-19-16-14-8-4-5-9-15(14)17-11-18-16/h2-9,11H,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXMDUGITJFSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322712 | |
Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24790392 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852366-97-3 | |
Record name | 4-[(2-methylphenyl)methylsulfanyl]quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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